molecular formula C7H10N2O2 B12650017 2-Oxo-N-vinylpyrrolidine-1-carboxamide CAS No. 84100-26-5

2-Oxo-N-vinylpyrrolidine-1-carboxamide

Katalognummer: B12650017
CAS-Nummer: 84100-26-5
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: CNEFLUZLIJSCQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-vinylpyrrolidine-1-carboxamide typically involves the reaction of N-vinylpyrrolidone with an appropriate oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include water or organic solvents like ethanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory settings. The process involves careful control of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-N-vinylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Oxo-N-vinylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Oxo-N-vinylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Vinylpyrrolidone: A precursor in the synthesis of 2-Oxo-N-vinylpyrrolidine-1-carboxamide.

    2-Pyrrolidone: A structurally related compound with different functional groups.

    N-Vinyl-2-pyrrolidone: Another vinyl-substituted pyrrolidone with distinct properties.

Uniqueness

This compound is unique due to its combination of a vinyl group and a carboxamide group on the pyrrolidine ring. This structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

84100-26-5

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

N-ethenyl-2-oxopyrrolidine-1-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-2-8-7(11)9-5-3-4-6(9)10/h2H,1,3-5H2,(H,8,11)

InChI-Schlüssel

CNEFLUZLIJSCQT-UHFFFAOYSA-N

Kanonische SMILES

C=CNC(=O)N1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.